

# An In-depth Technical Guide to the Solubility and Stability of Voriconazole

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## Compound of Interest

Compound Name: *ent-Voriconazole*

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Disclaimer: This document provides a comprehensive overview of the physicochemical properties of voriconazole. The majority of available scientific literature pertains to voriconazole as a racemic mixture, the form used in clinical practice. Data specifically characterizing **ent-voriconazole** (its single enantiomer) is limited, primarily focusing on chiral separation techniques. It has been noted that an inactive enantiomer can form from the recombination of retro-aldol products during hydrolysis, suggesting potential differences in the stability profiles of the individual enantiomers[1][2].

## Physicochemical Properties of Voriconazole

Voriconazole, ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol), is a second-generation triazole antifungal agent. Its efficacy is intrinsically linked to its physicochemical characteristics, which present significant challenges in formulation development due to low aqueous solubility and instability in aqueous environments[1].

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>5</sub> O	[3][4]
Molecular Weight	349.3 g/mol	[3][4]
Appearance	Crystalline Solid	[3]
pKa (Strongest Basic)	2.01	DrugBank Online
logP	1.65 - 1.82	DrugBank Online
UV/Vis. λ <sub>max</sub>	256 nm	[3][5]

## Solubility Profile

Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability[6][7]. Its lipophilic nature necessitates the use of solubility enhancement techniques for effective formulation, particularly for aqueous parenteral and ophthalmic preparations.

## Aqueous and pH-Dependent Solubility

Voriconazole's solubility is highly dependent on pH. It exhibits its maximum aqueous solubility in acidic conditions due to the basic nature of the triazole ring.

Solvent/Condition	Solubility	Temperature
Water (pH 7)	0.61 mg/mL	22°C
Water (General)	~0.71 mg/mL	Not Specified
Aqueous Solution	0.5 mg/mL	Room Temp.
Acidic (pH 1.2)	2.7 mg/mL	Not Specified
Phosphate Buffer (pH 6.8)	Sparingly Soluble	Not Specified

Citations:[1][6][7][8][9]

## Solubility in Organic Solvents and Formulation Excipients

The drug demonstrates significantly better solubility in various organic solvents and specialized pharmaceutical excipients, which are often employed in formulation development.

Solvent/Excipient	Solubility (mg/mL)
Ethanol	~20
DMSO	>20
Methanol	Freely Soluble
Labrafil M 1944CS (Oil)	126.38 ± 3.18
Cremophor RH 40 (Surfactant)	128.86 ± 2.94
Transcutol HP (Co-surfactant)	139.19

Citations:[3][6][9]

Solubility can be markedly enhanced through the use of complexing agents like sulfobutyl ether  $\beta$ -cyclodextrin (SBE $\beta$ CD) or polymeric surfactants such as Poloxamers, which can increase solubility three- to six-fold[1].

## Stability Profile

Voriconazole is inherently unstable in aqueous solutions but is stable in its solid, crystalline state[3]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly influenced by pH and temperature.

## Forced Degradation Studies

Forced degradation (stress testing) is performed to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods. The table below summarizes the outcomes of stress testing under various ICH-recommended conditions.

Stress Condition	Observations
Acidic Hydrolysis	Stable to slight degradation observed (e.g., 5ml of 0.1 M HCl at 60°C for 2hr)[5][10].
Alkaline Hydrolysis	Significant degradation (e.g., 5ml of 0.1 M NaOH at 60°C for 30min). Most adverse condition[5][11][12].
Neutral Hydrolysis	Degradation occurs[13].
Oxidative	Slight degradation to relatively stable (e.g., 2ml of 1% H <sub>2</sub> O <sub>2</sub> for 30min)[5][13].
Thermal	Sensitive; significant degradation (e.g., 60°C for 24hrs)[5].
Photolytic	Stable to slight degradation under severe exposure (UV/Visible light)[5][10].

The major degradation impurities identified under stress conditions include the deschloro and DFH impurities[5][11].

## Stability in Formulations

The stability of voriconazole in prepared formulations is critical for its clinical use.

- **Reconstituted Oral Suspension:** A dry powder formulation is preferred for oral use due to the drug's instability in aqueous environments. The reconstituted suspension, with a pH of around 4, is satisfactory for stability[3].
- **Ophthalmic Solutions:** Extemporaneously prepared eye drops (1% w/v) can be chemically stable for extended periods (e.g., up to 75 days) when stored at 2-8°C[8].
- **Intravenous Solutions:** In elastomeric pumps, voriconazole (2 mg/mL) in 0.9% sodium chloride or 5% glucose is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C[14].

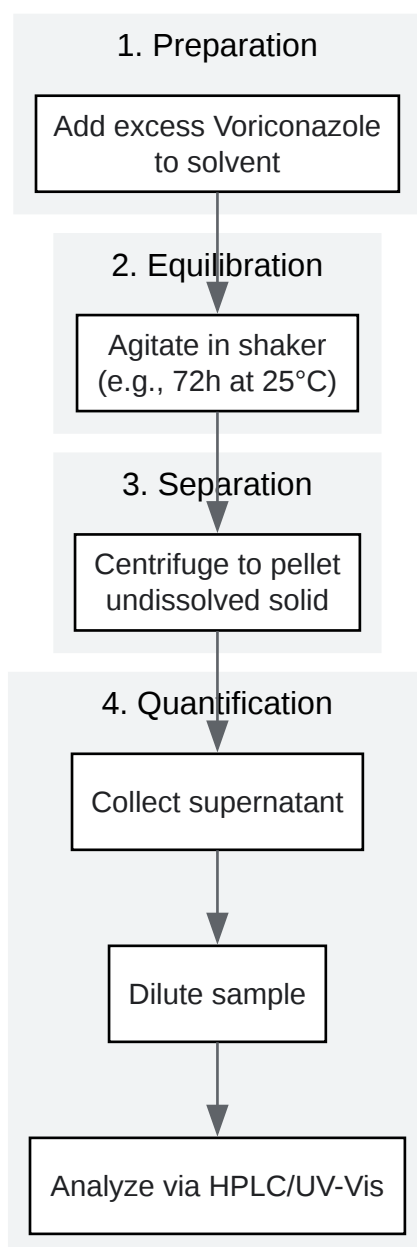
## Experimental Protocols

Detailed and validated methodologies are crucial for accurately determining the solubility and stability of voriconazole.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for evaluating the equilibrium solubility of a compound.

- **Preparation:** An excess amount of voriconazole is added to vials containing a known volume of the solvent (e.g., water, buffer, or excipient solution).
- **Equilibration:** The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g.,  $25 \pm 1^\circ\text{C}$ ) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.
- **Separation:** The equilibrated samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.
- **Quantification:** An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved voriconazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at 255 nm) or HPLC[6][7].



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Caption: Workflow for Solubility Determination via Shake-Flask Method.

## Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating voriconazole from its process-related impurities and forced degradation products.

#### Example Protocol 1:

- Column: Hypersil C18 (250×4.6 mm, 5 µm)[13].
- Mobile Phase: A mixture of acetonitrile and water (40:60, v/v)[13].
- Flow Rate: 1.0 mL/min[13].
- Detection: Photodiode Array (PDA) detector[13].
- Linear Range: 5-25 µg/mL[13].

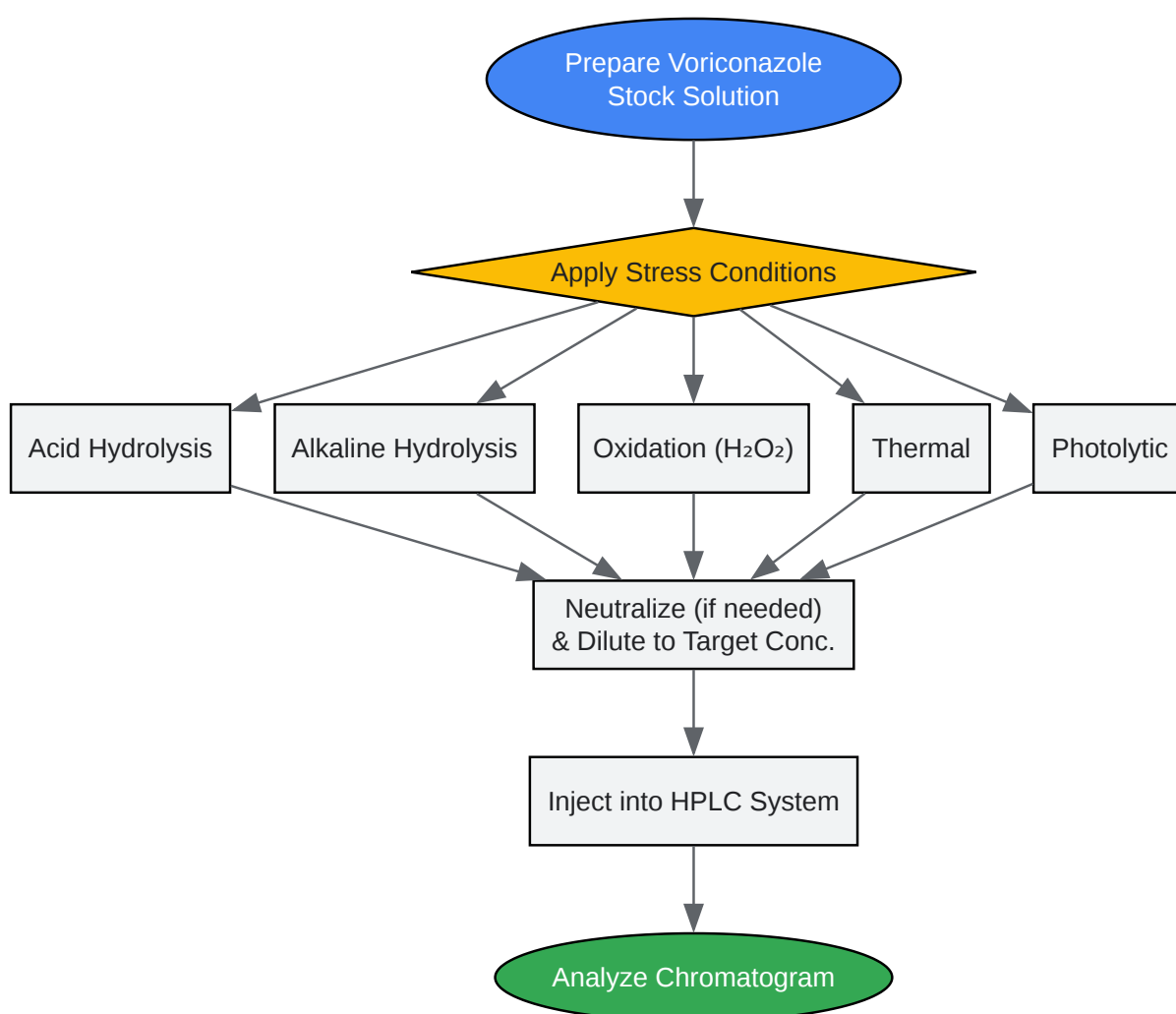
#### Example Protocol 2:

- Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)[8].
- Mobile Phase: 50 mM Ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile (52:48, v/v)[8].
- Flow Rate: 1.0 mL/min[8].
- Detection: UV at 250 nm[8].
- Column Temperature: 25°C[8].

#### Forced Degradation Procedure:

- Stock Solution: Prepare a stock solution of voriconazole in a suitable solvent (e.g., mobile phase or acetonitrile).
- Stress Application: Subject aliquots of the stock solution to various stress conditions as detailed in Section 3.1 (e.g., add 3N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis).

- Neutralization & Dilution: After the specified stress period, neutralize the samples (if acidic or basic) and dilute them with the mobile phase to fall within the linear range of the assay.
- Chromatographic Analysis: Inject the stressed samples into the HPLC system.
- Peak Purity & Mass Balance: Analyze the chromatograms to ensure the voriconazole peak is well-resolved from all degradation peaks. Perform peak purity analysis using a PDA detector and calculate the mass balance to confirm the method's stability-indicating capability[5][8].



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Caption: Experimental Workflow for Forced Degradation Studies.

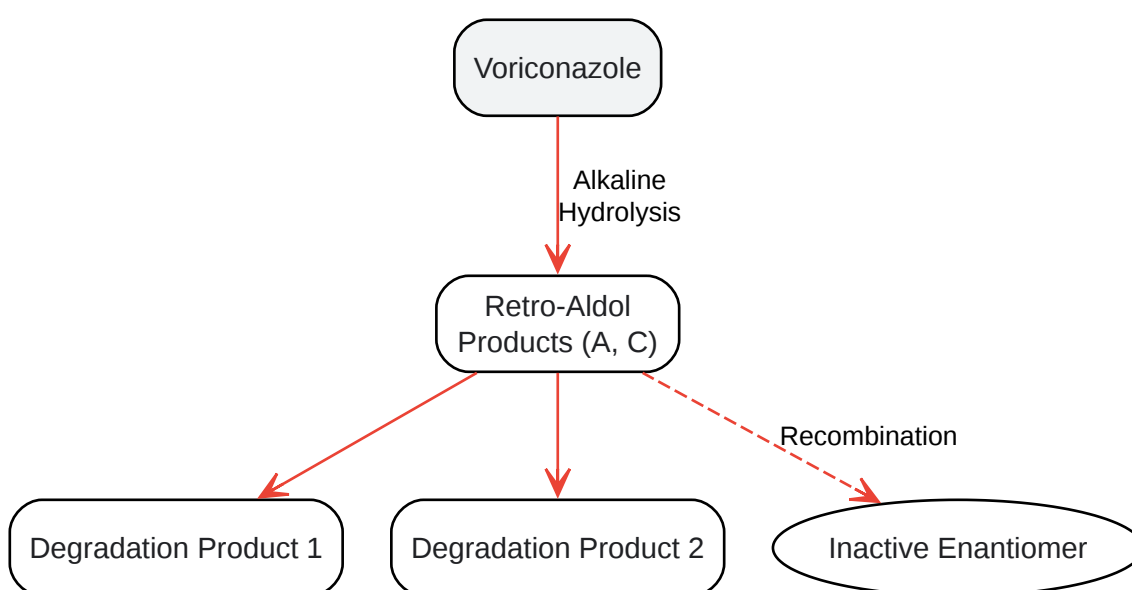


## Degradation and Metabolic Pathways

Understanding the transformation of voriconazole under chemical stress and biological conditions is vital for drug development and clinical pharmacology.

### Chemical Degradation Pathway

Under alkaline conditions, voriconazole undergoes hydrolysis. The proposed pathway involves a retro-aldol reaction, leading to the formation of key degradation products. This instability is a critical consideration for aqueous formulations, which must be buffered appropriately.



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Caption: Proposed Alkaline Degradation Pathway of Voriconazole.

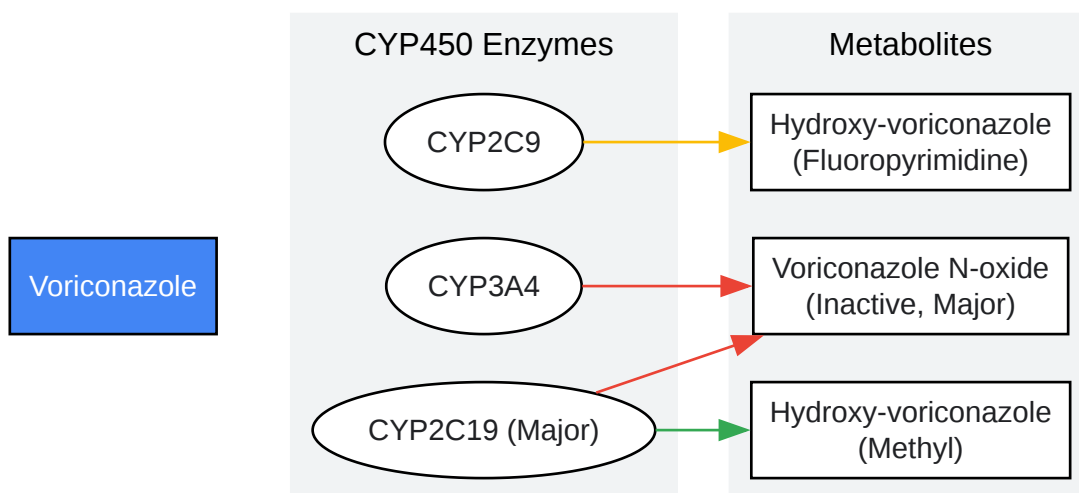
### Metabolic Pathway

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The activity of these enzymes, particularly CYP2C19, is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.

The main metabolic routes are:

- N-oxidation: Formation of the major, inactive metabolite, voriconazole N-oxide.

- Hydroxylation: Hydroxylation of the methyl group.
- Hydroxylation: Hydroxylation of the fluoropyrimidine ring.



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Caption: Primary Metabolic Pathways of Voriconazole in Humans.

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